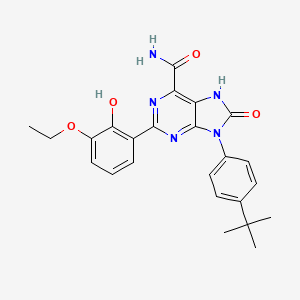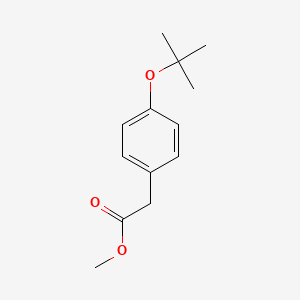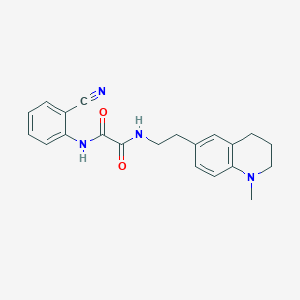
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blockade of Orexin-1 Receptors
Research indicates the significance of orexins, peptides produced by lateral hypothalamic neurons, in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A study explored the effects of blocking these receptors on sleep patterns and monoamine release in rats, highlighting the pharmacological potential of selective antagonists in sleep-wake modulation (Dugovic et al., 2009).
Dopamine Agonist Properties
Another study synthesized and examined a series of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine-like activity. This research contributes to understanding the structural requirements for dopamine-like activity and the potential therapeutic applications of these compounds (Jacob et al., 1981).
Synthesis of New Tetrahydroquinolines
Further investigations into the chemistry of tetrahydroquinolines reveal the synthesis of new derivatives and their potential applications. For instance, a study on the synthesis of tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines introduces novel compounds with potential implications in medicinal chemistry (Al-Taifi et al., 2016).
Anticancer Agents
Research aimed at discovering new anticancer agents led to the design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting their potential as therapeutic agents (Fang et al., 2016).
Synthesis Techniques and Characterization
The development of new synthesis techniques and the characterization of quinoline derivatives continue to be a significant area of research. Studies have explored regioselective synthesis, practical synthesis routes for specific quinoline derivatives, and the applications of these compounds in various fields, including organic chemistry and drug discovery (Wenpeng et al., 2014).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25-12-4-6-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-18-7-3-2-5-17(18)14-22/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWWSUXMYNWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)
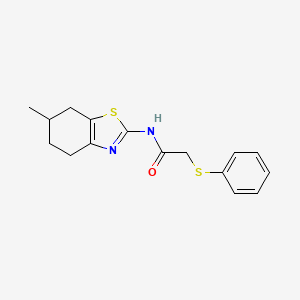
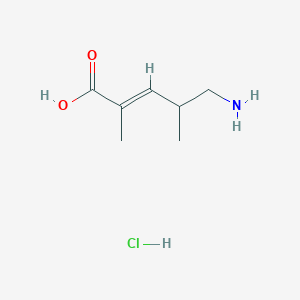
![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943738.png)
![1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)
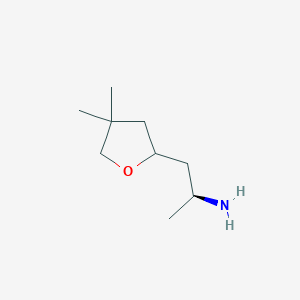
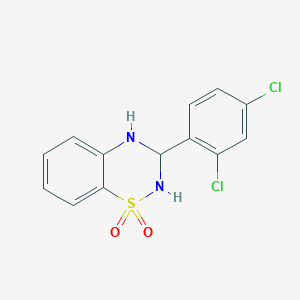
![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)
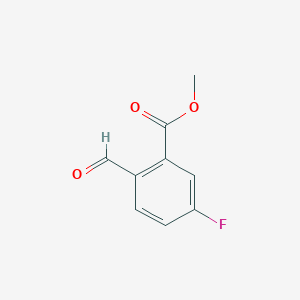
![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

